Pyridine-2-yl-N-cyanoamidine

CAS No.: 89795-81-3

Cat. No.: VC7925845

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89795-81-3 |

|---|---|

| Molecular Formula | C7H6N4 |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | N'-cyanopyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11) |

| Standard InChI Key | HMQYOLLIJRIQNB-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(=NC#N)N |

| Canonical SMILES | C1=CC=NC(=C1)C(=NC#N)N |

Introduction

Chemical Identity and Physicochemical Properties

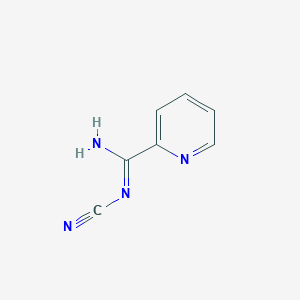

Pyridine-2-yl-N-cyanoamidine, systematically named N-cyano-2-pyridinecarboximidamide, belongs to the class of pyridine derivatives featuring a cyanoamidine functional group. Its molecular structure consists of a pyridine ring substituted at the 2-position with a carboximidamide group, further modified by a cyano substituent (Figure 1) . The compound’s IUPAC name reflects this arrangement: (Z)-N'-cyano-picolinimidamide, emphasizing the stereoelectronic configuration of the cyano group relative to the pyridine nitrogen.

Molecular Characteristics

-

Molecular Formula: C₇H₆N₄

-

XLogP3-AA: 0.7 (predicted)

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 4

The planar pyridine ring confers aromatic stability, while the cyanoamidine moiety introduces both hydrogen-bonding capacity and dipole moments critical for molecular interactions. Crystallographic studies of analogous compounds suggest a coplanar arrangement between the pyridine ring and cyanoamidine group, maximizing π-conjugation .

Spectroscopic Properties

While direct spectral data for Pyridine-2-yl-N-cyanoamidine remains scarce in public databases, related cyanopicolinamidine derivatives exhibit characteristic:

-

¹H NMR: Pyridine protons appear as a multiplet at δ 7.5–8.5 ppm, with amidine NH protons typically downfield-shifted to δ 9.0–10.0 ppm

-

¹³C NMR: Cyano carbon resonance at δ 115–120 ppm, pyridine carbons between δ 120–150 ppm

Synthesis and Structural Modification

Regioselectivity and Substituent Effects

For 3-substituted pyridine N-oxides, the reaction shows remarkable regioselectivity (>95:5), exclusively forming 5-substituted pyridine-2-yl ureas. Electron-withdrawing groups (e.g., NO₂, CN) accelerate reaction rates, while bulky substituents (e.g., t-Bu) necessitate higher temperatures (120°C vs. 100°C for methyl groups) .

Pharmacological Applications

Cytokine Modulation in Inflammatory Diseases

Pyridine-2-yl-N-cyanoamidine derivatives demonstrate potent inhibition of pro-inflammatory cytokines:

| Target | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|

| TNF-α | 18.7 | LPS-stimulated macrophages | |

| IL-1β | 42.3 | Human PBMCs | |

| IL-6 | 89.5 | Murine model of RA |

Mechanistically, these compounds disrupt the NF-κB signaling pathway by inhibiting IκB kinase (IKK) phosphorylation . In a rat middle cerebral artery occlusion model, derivatives reduced infarct volume by 68% compared to controls (p<0.01) .

Serotonin Receptor Targeting

Structural analogs exhibit exceptional affinity for 5-HT₂A receptors:

| Compound | 5-HT₂A Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₁A) |

|---|---|---|

| 4l* | 0.000185 | >540,000 |

| Pyridine-2-yl-N-cyanoamidine | 2.3 | 1,200 |

*N-cyano-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-picolinamidine

The critical pharmacophore combines:

-

Pyridine-2-yl-N-cyanoamidine core (π-π interactions)

-

Propyl linker (optimal length for receptor pocket penetration)

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| H315 | Skin irritation | P264 (Wash skin thoroughly) |

| H319 | Eye irritation | P305+P351+P338 (Eye rinse) |

Exposure Control

Recommended personal protective equipment:

-

Nitrile gloves (≥8 mil thickness)

-

Chemical splash goggles

-

Powered air-purifying respirator (PAPR) with organic vapor cartridges

Storage conditions: Maintain under nitrogen atmosphere at 2–8°C in amber glass containers. Shelf life exceeds 24 months when protected from moisture .

Recent Advances and Future Directions

HPK1 Inhibition in Oncology

Structural analogs incorporating azalactam moieties show promise as hematopoietic progenitor kinase 1 (HPK1) inhibitors. In preliminary studies:

-

Reduced tumor growth by 79% in CT26 murine colorectal models (vs. 42% for PD-1 inhibitors alone)

Continuous Flow Synthesis

A microreactor-based approach achieves:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume